molecular formula C12H14BrN3O B8350405 8-bromo-2-(tert-butylamino)quinazolin-4(3H)-one

8-bromo-2-(tert-butylamino)quinazolin-4(3H)-one

Cat. No.: B8350405
M. Wt: 296.16 g/mol
InChI Key: GQIFFXZAHNHMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-2-(tert-butylamino)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C12H14BrN3O and its molecular weight is 296.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14BrN3O

Molecular Weight

296.16 g/mol

IUPAC Name

8-bromo-2-(tert-butylamino)-3H-quinazolin-4-one

InChI

InChI=1S/C12H14BrN3O/c1-12(2,3)16-11-14-9-7(10(17)15-11)5-4-6-8(9)13/h4-6H,1-3H3,(H2,14,15,16,17)

InChI Key

GQIFFXZAHNHMKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC2=C(C=CC=C2Br)C(=O)N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8-bromo-2-chloroquinazolin-4-ol (407c, 0.20 g, 0.77 mmol) in 2-methylpropan-2-amine (1.62 mL, 15.42 mmol) was sealed and heated to 80° C. overnight. The reaction was transferred to a microwave vessel and heated to 170° C. for 30 min. The reaction was transferred to a flask with DCM/MeOH and concentrated in vacuo. The material was taken up in DCM/MeOH and adsorbed onto 1.3 g silica gel and dried in vacuo. The material was purified by silica gel chromatography (24 g column) using 0-100% EtOAc/hexanes. The product-containing fractions were concentrated to afford 8-bromo-2-(tert-butylamino)quinazolin-4(3H)-one (408a, 0.128 g, 0.432 mmol, 56% yield) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.59 (1H, s), 7.85-7.90 (2H, m), 7.00 (1H, t, J=7.7 Hz), 6.22 (1H, s), 1.48 (9H, s). m/z (ESI, +ve ion) 296.0/298.0 (M+H)+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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